molecular formula C12H13N3O7S2 B2869102 2-[(2,4-dinitrophenyl)sulfanyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide CAS No. 459203-92-0

2-[(2,4-dinitrophenyl)sulfanyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

Cat. No.: B2869102
CAS No.: 459203-92-0
M. Wt: 375.37
InChI Key: BBWFHLLHICTSSP-UHFFFAOYSA-N
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Description

2-[(2,4-dinitrophenyl)sulfanyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is a complex organic compound with a unique structure that includes a dinitrophenyl group, a sulfanyl linkage, and a dioxothiolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dinitrophenyl)sulfanyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with N-(1,1-dioxothiolan-3-yl)acetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dinitrophenyl)sulfanyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[(2,4-dinitrophenyl)sulfanyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(2,4-dinitrophenyl)sulfanyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide involves its interaction with specific molecular targets. The dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The sulfanyl and dioxothiolan groups may also contribute to the compound’s overall biological activity by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dinitrophenyl)hydrazono-4-oxothiazolidine: Similar in structure but contains a hydrazono group instead of a sulfanyl linkage.

    2-(tosylhydrazono)-4-oxothiazolidine: Contains a tosylhydrazono group, offering different reactivity and biological properties.

Uniqueness

2-[(2,4-dinitrophenyl)sulfanyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-(2,4-dinitrophenyl)sulfanyl-N-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O7S2/c16-12(13-8-3-4-24(21,22)7-8)6-23-11-2-1-9(14(17)18)5-10(11)15(19)20/h1-2,5,8H,3-4,6-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWFHLLHICTSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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